1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dichlorobenzyl)-4-piperidinecarboxamide, commonly known as DCB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. DCB is a white crystalline powder with a molecular formula of C14H16Cl2N2O and a molecular weight of 305.2 g/mol. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of DCB is not fully understood. However, studies have shown that DCB exerts its pharmacological effects by modulating various signaling pathways and molecular targets in cells. DCB has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. DCB has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. DCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and tissue remodeling.
Biochemical and Physiological Effects:
DCB has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, DCB induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. DCB also inhibits the growth and invasion of cancer cells by regulating the expression of various genes and proteins involved in cancer cell proliferation and metastasis. In immune cells, DCB inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and reduces the severity of symptoms in animal models of autoimmune diseases. DCB has also been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
DCB has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized using simple and cost-effective methods. DCB has also been extensively studied for its pharmacological properties, which makes it a valuable tool for drug discovery and development. However, DCB also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. DCB also has poor bioavailability, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the study of DCB. One of the most promising directions is the development of DCB-based drugs for the treatment of cancer and autoimmune diseases. DCB has shown potent anti-cancer and anti-inflammatory activity in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another future direction is the study of the molecular targets and signaling pathways involved in the pharmacological effects of DCB. Understanding the mechanism of action of DCB will help to identify new targets for drug discovery and development. Finally, the development of new synthesis methods and formulations of DCB will improve its solubility and bioavailability, which will enhance its effectiveness in vivo.
Synthesis Methods
DCB can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzylamine with piperidinecarboxylic acid, or the reaction of 2,3-dichlorobenzyl chloride with piperidine and subsequent reaction with ammonium carbonate. The most commonly used method for the synthesis of DCB is the reaction of 2,3-dichlorobenzylamine with piperidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
DCB has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of DCB is in cancer therapy. Studies have shown that DCB has potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. DCB has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. DCB has also been shown to inhibit the growth and invasion of cancer cells by regulating the expression of various genes and proteins involved in cancer cell proliferation and metastasis.
DCB has also been studied for its potential use in the treatment of inflammation and autoimmune diseases. Studies have shown that DCB has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). DCB has also been shown to reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-11-3-1-2-10(12(11)15)8-17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBQNGFKXXOYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorobenzyl)-4-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.